2-(3,3-Dimethoxycyclopentyl)ethanamine
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Overview
Description
2-(3,3-Dimethoxycyclopentyl)ethanamine is an organic compound with the molecular formula C9H19NO2 It features a cyclopentyl ring substituted with two methoxy groups and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethoxycyclopentyl)ethanamine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized with methoxy substituents through a series of organic reactions, often starting from cyclopentanone.
Introduction of the Ethanamine Side Chain: The ethanamine side chain is introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Dimethoxycyclopentyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups on the cyclopentyl ring or the ethanamine side chain.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate receptor interactions.
Mechanism of Action
The exact mechanism of action for 2-(3,3-Dimethoxycyclopentyl)ethanamine is not well-documented. as an amine, it likely interacts with biological targets through hydrogen bonding and electrostatic interactions. The methoxy groups may enhance its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
2-(3,3-Dimethoxycyclopentyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
3,3-Dimethoxycyclopentanone: Lacks the ethanamine side chain but shares the cyclopentyl ring with methoxy groups.
2-(3,3-Dimethoxycyclopentyl)acetic acid: Features a carboxylic acid group instead of an amine.
Uniqueness: 2-(3,3-Dimethoxycyclopentyl)ethanamine is unique due to its combination of a cyclopentyl ring with methoxy substituents and an ethanamine side chain. This structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(3,3-dimethoxycyclopentyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-9(12-2)5-3-8(7-9)4-6-10/h8H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSUINZVCNOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(C1)CCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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